N-(3-CHLOROPHENYL)-N'-(4-METHOXYPHENETHYL)THIOUREA
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Overview
Description
N-(3-chlorophenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a thiourea group bonded to a 3-chlorophenyl and a 2-(4-methoxyphenyl)ethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea typically involves the reaction of 3-chloroaniline with 2-(4-methoxyphenyl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiourea group can undergo oxidation to form sulfonyl derivatives.
Reduction: Reduction of the compound can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis.
Biology: As a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea would depend on its specific application. In biological systems, it may act by inhibiting enzyme activity through binding to the active site or by interacting with specific molecular targets. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N’-[2-(4-methoxyphenyl)ethyl]thiourea
- N-(3-chlorophenyl)-N’-phenylthiourea
Comparison
N-(3-chlorophenyl)-N’-[2-(4-methoxyphenyl)ethyl]thiourea is unique due to the presence of both a 3-chlorophenyl and a 2-(4-methoxyphenyl)ethyl group. This combination imparts distinct chemical and physical properties compared to other thioureas, such as altered reactivity and potential biological activity.
Properties
Molecular Formula |
C16H17ClN2OS |
---|---|
Molecular Weight |
320.8g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C16H17ClN2OS/c1-20-15-7-5-12(6-8-15)9-10-18-16(21)19-14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H2,18,19,21) |
InChI Key |
OUVSSTCOCDUEKK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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